3,4-Dimethylpiperazin-2-one hydrochloride
CAS No.: 856845-76-6
Cat. No.: VC2732249
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 856845-76-6 |
---|---|
Molecular Formula | C6H13ClN2O |
Molecular Weight | 164.63 g/mol |
IUPAC Name | 3,4-dimethylpiperazin-2-one;hydrochloride |
Standard InChI | InChI=1S/C6H12N2O.ClH/c1-5-6(9)7-3-4-8(5)2;/h5H,3-4H2,1-2H3,(H,7,9);1H |
Standard InChI Key | LAERIEFWZUENRG-UHFFFAOYSA-N |
SMILES | CC1C(=O)NCCN1C.Cl |
Canonical SMILES | CC1C(=O)NCCN1C.Cl |
Introduction
Chemical Structure and Properties
Structural Features
3,4-Dimethylpiperazin-2-one hydrochloride is characterized by a piperazine ring core with methyl groups at positions 3 and 4, and a carbonyl group at position 2, forming an amide functional group. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form. This structural arrangement contributes to its specific chemical reactivity and potential biological interactions.
Chemical Identifiers and Basic Properties
The compound is uniquely identified through several chemical parameters that enable precise referencing in scientific literature and databases:
-
Chemical Formula: C6H13ClN2O
-
Molecular Weight: 164.63 g/mol
-
CAS Number: 856845-76-6
-
IUPAC Name: 3,4-dimethylpiperazin-2-one;hydrochloride
-
International Chemical Identifier (InChI): InChI=1S/C6H12N2O.ClH/c1-5-6(9)7-3-4-8(5)2;/h5H,3-4H2,1-2H3,(H,7,9);1H
-
International Chemical Identifier Key (InChIKey): LAERIEFWZUENRG-UHFFFAOYSA-N
-
Simplified Molecular Input Line Entry System (SMILES): CC1C(=O)NCCN1C.Cl
The presence of the hydrochloride salt form influences its physical properties, including enhanced solubility in aqueous environments and altered crystalline structure compared to the free base.
Synthesis and Preparation Methods
Industrial Production Methods
For industrial-scale production, more efficient and economical methods are employed. These often involve large-scale cyclization reactions and solid-phase synthesis techniques designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Specific conditions and catalysts used in industrial settings may differ significantly from laboratory-scale procedures to accommodate the requirements of mass production.
Chemical Reactivity
Types of Reactions
3,4-Dimethylpiperazin-2-one hydrochloride can undergo various chemical transformations characteristic of its functional groups:
Oxidation Reactions
This compound can participate in oxidation reactions involving the addition of oxygen or removal of hydrogen. Typical oxidizing agents include potassium permanganate or hydrogen peroxide. The nitrogen atoms in the piperazine ring are particularly susceptible to oxidation, potentially forming N-oxides.
Reduction Reactions
Reduction processes typically involve the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride. The carbonyl group at position 2 can be reduced to form alcohol derivatives or completely reduced under appropriate conditions.
Reaction Conditions and Products
The specific conditions employed in these reactions significantly influence the products formed:
-
Oxidation may yield ketones, carboxylic acids, or N-oxides depending on the oxidizing agent, temperature, and solvent system
-
Reduction can produce alcohols or completely reduced forms based on the reducing agent strength and reaction conditions
-
Substitution reactions lead to various derivatives depending on the nucleophile or electrophile used and the reaction environment
These transformations provide pathways for creating more complex molecules with potentially enhanced or modified biological activities.
Biological Activity and Pharmacological Applications
Receptor Interactions
The biological activity of 3,4-Dimethylpiperazin-2-one hydrochloride is linked to its structural features, particularly the piperazine core. The compound's ability to interact with various biological targets makes it relevant for pharmacological research:
-
Neurotransmitter Receptors: Piperazine derivatives can interact with dopamine, serotonin, and acetylcholine receptors, potentially influencing neural signaling pathways
-
Enzyme Systems: The compound may act as an inhibitor or modulator of specific enzymatic processes
Structure-Activity Relationships
Studies with structurally related compounds provide valuable insights into structure-activity relationships:
-
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are opioid receptor antagonists independent of the N-substituent type
-
N-phenylpropyl analogs are generally more potent than their N-methyl counterparts in opioid receptor antagonism
-
Compounds with both 3- and 4-methyl substituents tend to show higher potency as antagonists compared to those lacking one or both methyl groups
These findings suggest that the methyl groups at positions 3 and 4 in piperazine derivatives may similarly influence their biological activity and receptor binding properties.
Research Applications
Applications in Medicinal Chemistry
3,4-Dimethylpiperazin-2-one hydrochloride serves several important functions in medicinal chemistry:
-
As a building block in the synthesis of more complex bioactive molecules
-
In structure-activity relationship studies to understand how molecular modifications affect biological activity
-
As an intermediate in the development of novel pharmaceutical compounds
Synthetic Chemistry Applications
In synthetic organic chemistry, the compound finds utility as:
-
A reagent in various chemical transformations
-
A model compound for studying reaction mechanisms
-
A precursor for the preparation of more complex heterocyclic systems
Biological Research Applications
The compound has applications in biological research contexts:
-
As a ligand in biochemical assays
-
In the study of enzyme mechanisms
-
For investigating receptor-ligand interactions in various biological systems
Current Research Directions
Emerging research directions for piperazine derivatives include:
-
Combination therapy approaches, where co-administration with other agents may enhance therapeutic efficacy
-
Exploration of anticancer properties through the induction of apoptosis in certain cancer cell lines
-
Development of novel drug delivery systems utilizing piperazine-based compounds
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds structurally related to 3,4-Dimethylpiperazin-2-one hydrochloride demonstrate how subtle structural variations affect properties:
-
1,3-Dimethylpiperazin-2-one hydrochloride: Differs in the position of one methyl group, potentially affecting receptor binding profiles
-
3,3-Dimethylpiperazin-2-one: Contains two methyl groups at position 3 instead of at positions 3 and 4
-
Piperidine derivatives: Contain only one nitrogen in the heterocyclic ring, resulting in different electronic properties and biological interactions
Effect of Methyl Group Positioning
Research on related piperidine compounds indicates that the positioning of methyl groups significantly impacts biological activity:
-
Compounds with both 3- and 4-methyl substituents exhibit higher antagonist potency at opioid receptors than those with single methyl substitution
-
Removal of the 3-methyl substituent from certain N-methyl and N-phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperazines results in compounds that maintain opioid antagonist properties
These findings suggest that methyl group positioning plays a crucial role in determining the biological activity profile of these compounds.
Data Tables and Chemical Information
Chemical Properties
Property | Value | Source |
---|---|---|
IUPAC Name | 3,4-dimethylpiperazin-2-one;hydrochloride | PubChem |
CAS Number | 856845-76-6 | PubChem |
Molecular Formula | C6H13ClN2O | PubChem |
Molecular Weight | 164.63 g/mol | PubChem |
InChI | InChI=1S/C6H12N2O.ClH/c1-5-6(9)7-3-4-8(5)2;/h5H,3-4H2,1-2H3,(H,7,9);1H | PubChem |
InChI Key | LAERIEFWZUENRG-UHFFFAOYSA-N | PubChem |
SMILES | CC1C(=O)NCCN1C.Cl | PubChem |
Comparative Analysis of Related Compounds
Applications in Different Research Fields
Research Field | Application | Potential Benefit |
---|---|---|
Medicinal Chemistry | Building block for drug synthesis | Development of novel therapeutic agents |
Biochemistry | Ligand in receptor binding studies | Understanding of structure-activity relationships |
Pharmacology | Model compound for opioid antagonists | Development of improved pain management therapies |
Synthetic Chemistry | Reagent in organic transformations | Creation of complex heterocyclic compounds |
Drug Development | Intermediate in pharmaceutical synthesis | New treatments for psychiatric disorders |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume